tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a bromopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by coupling with the bromopyridine derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of the piperidine ring.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of a bromopyridine moiety.
tert-Butyl methyl(piperidin-4-yl)carbamate: Lacks the bromopyridine group.
Uniqueness
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate is unique due to the combination of its bromopyridine and piperidine moieties. This structural arrangement provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[1-(5-bromopyridin-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-10-12-6-8-20(9-7-12)14-5-4-13(17)11-18-14/h4-5,11-12H,6-10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQJVOWRKLGWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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